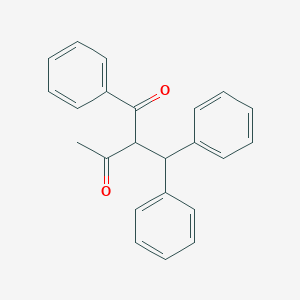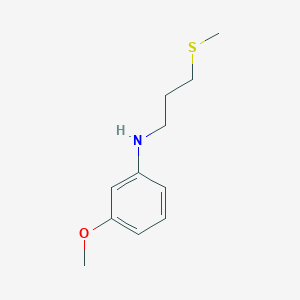
3-methoxy-N-(3-methylsulfanylpropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(3-methylsulfanylpropyl)aniline is an organic compound with the molecular formula C11H17NOS It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a methylsulfanylpropyl group (-SCH3) attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-methylsulfanylpropyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyaniline and 3-chloropropyl methyl sulfide.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-methoxyaniline attacks the electrophilic carbon of 3-chloropropyl methyl sulfide, resulting in the formation of this compound.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-methylsulfanylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The methoxy group and the methylsulfanylpropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides, and are often conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-methoxy-N-(3-methylsulfanylpropyl)aniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-methylsulfanylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanylpropyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(3-methylpropyl)aniline: Similar structure but lacks the sulfanyl group.
3-methoxy-N-(3-ethylsulfanylpropyl)aniline: Similar structure with an ethyl group instead of a methyl group on the sulfanyl moiety.
3-methoxy-N-(3-methylsulfanylbutyl)aniline: Similar structure with a butyl group instead of a propyl group.
Uniqueness
3-methoxy-N-(3-methylsulfanylpropyl)aniline is unique due to the presence of both the methoxy and methylsulfanylpropyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89804-74-0 |
|---|---|
Molecular Formula |
C11H17NOS |
Molecular Weight |
211.33 g/mol |
IUPAC Name |
3-methoxy-N-(3-methylsulfanylpropyl)aniline |
InChI |
InChI=1S/C11H17NOS/c1-13-11-6-3-5-10(9-11)12-7-4-8-14-2/h3,5-6,9,12H,4,7-8H2,1-2H3 |
InChI Key |
DYKCCWDUZYXPOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
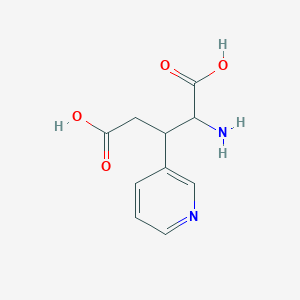
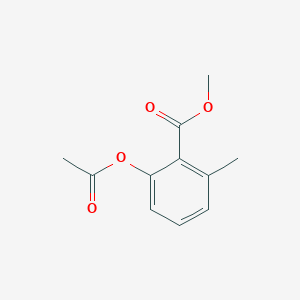
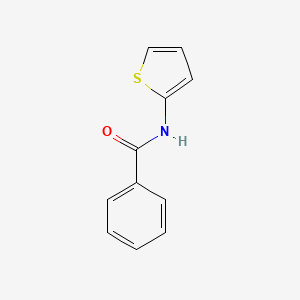

![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)

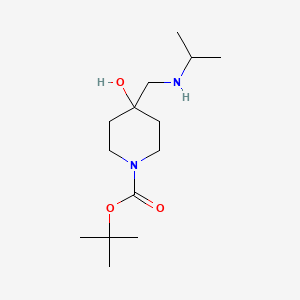
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
